molecular formula C13H18BrN B1381129 1-(3-(2-Bromophenyl)propyl)pyrrolidine CAS No. 1704065-16-6

1-(3-(2-Bromophenyl)propyl)pyrrolidine

Cat. No. B1381129
M. Wt: 268.19 g/mol
InChI Key: NDTCROLXWUUNHA-UHFFFAOYSA-N
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Description

“1-(3-(2-Bromophenyl)propyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-(3-(2-Bromophenyl)propyl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The empirical formula of “1-(3-(2-Bromophenyl)propyl)pyrrolidine” is C10H13BrClN, and its molecular weight is 262.57 . The average mass is 226.113 Da, and the monoisotopic mass is 225.015305 Da .

Scientific Research Applications

Conformation and Crystal Structure

  • Studies on compounds related to 1-(3-(2-Bromophenyl)propyl)pyrrolidine, such as 1-(2-bromophenyl)pyrrolidin-2-one, reveal insights into their conformational properties. For instance, 1-(2-bromophenyl)pyrrolidin-2-one is substantially non-planar in solution and exhibits a notable dihedral angle between phenyl and five-membered rings in its crystal structure (Fujiwara, Varley, & van der Veen, 1977).

Hydrogen-Bonding Patterns

  • Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone highlights the significance of hydrogen-bonding patterns, including intramolecular and intermolecular interactions that stabilize crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).

Potential Pharmacological Effects

  • Studies on derivatives of pyrrolidin-2-one, closely related to 1-(3-(2-Bromophenyl)propyl)pyrrolidine, have explored their potential pharmacological effects. For instance, some compounds exhibited antiarrhythmic and antihypertensive activities, likely related to alpha-adrenolytic properties (Malawska et al., 2002).

Structural Analysis in Chemical Compounds

  • Structural analysis of similar chemical compounds, like Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, emphasizes the importance of molecular conformation and intermolecular interactions in understanding the behavior and properties of such compounds (Nirmala et al., 2009).

Anticonvulsant Activity

  • Research on N-Mannich bases derived from pyrrolidine diones, analogous to 1-(3-(2-Bromophenyl)propyl)pyrrolidine, has shown anticonvulsant activity in various tests, highlighting their potential application in epilepsy treatment (Obniska, Rzepka, & Kamiński, 2012).

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is advised to use only in well-ventilated areas and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

1-[3-(2-bromophenyl)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-13-8-2-1-6-12(13)7-5-11-15-9-3-4-10-15/h1-2,6,8H,3-5,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTCROLXWUUNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-Bromophenyl)propyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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